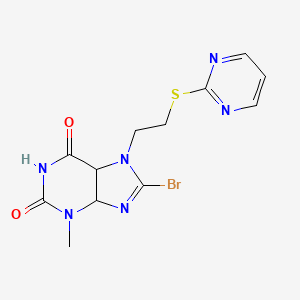![molecular formula C13H12BrF3N2O2 B15133182 5-Bromo-6-methyl-1-[[2-(trifluoromethyl)phenyl]methyl]-1,3-diazinane-2,4-dione](/img/structure/B15133182.png)
5-Bromo-6-methyl-1-[[2-(trifluoromethyl)phenyl]methyl]-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-methyl-1-[[2-(trifluoromethyl)phenyl]methyl]-1,3-diazinane-2,4-dione is a synthetic organic compound with the molecular formula C13H10BrF3N2O2 and a molecular weight of 363.13 g/mol This compound is known for its unique chemical structure, which includes a bromine atom, a trifluoromethyl group, and a diazinane ring
Preparation Methods
The synthesis of 5-Bromo-6-methyl-1-[[2-(trifluoromethyl)phenyl]methyl]-1,3-diazinane-2,4-dione involves several steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-6-methyluracil and 2-(trifluoromethyl)benzyl bromide.
Reaction Conditions: The reaction typically involves the use of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
Chemical Reactions Analysis
5-Bromo-6-methyl-1-[[2-(trifluoromethyl)phenyl]methyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including :
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, it can be reduced using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it valuable for developing new synthetic methodologies.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for developing new drugs.
Medicine: Research has explored the compound’s potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific diseases.
Industry: The compound is used in the chemical industry for the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methyl-1-[[2-(trifluoromethyl)phenyl]methyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways . The compound’s bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
5-Bromo-6-methyl-1-[[2-(trifluoromethyl)phenyl]methyl]-1,3-diazinane-2,4-dione can be compared with other similar compounds to highlight its uniqueness :
5-Bromo-6-methyluracil: This compound shares the bromine and methyl groups but lacks the trifluoromethylphenyl moiety, making it less versatile in certain reactions.
2-(Trifluoromethyl)benzyl bromide: This compound contains the trifluoromethyl group but lacks the diazinane ring, limiting its applications in specific synthetic routes.
Indole Derivatives: Indole derivatives with bromine and trifluoromethyl groups have been studied for their biological activities. the presence of the diazinane ring in this compound provides unique properties and reactivity.
Properties
Molecular Formula |
C13H12BrF3N2O2 |
|---|---|
Molecular Weight |
365.15 g/mol |
IUPAC Name |
5-bromo-6-methyl-1-[[2-(trifluoromethyl)phenyl]methyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H12BrF3N2O2/c1-7-10(14)11(20)18-12(21)19(7)6-8-4-2-3-5-9(8)13(15,16)17/h2-5,7,10H,6H2,1H3,(H,18,20,21) |
InChI Key |
QELGJDLXNWOJGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)NC(=O)N1CC2=CC=CC=C2C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(11Z)-4,5-dimethyl-2,12-dioxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-11-ylidene]acetate](/img/structure/B15133114.png)
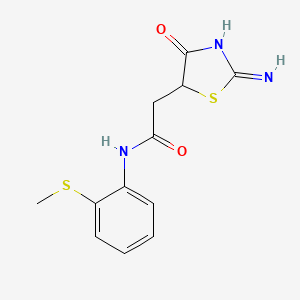
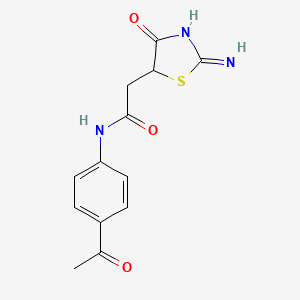
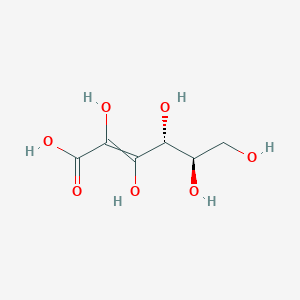
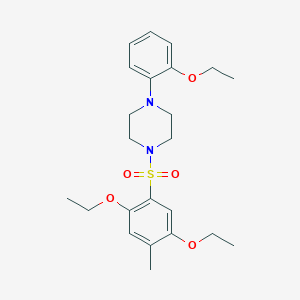
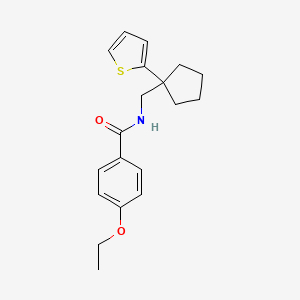
![2-(4-chlorophenoxy)-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methylpropanamide](/img/structure/B15133154.png)
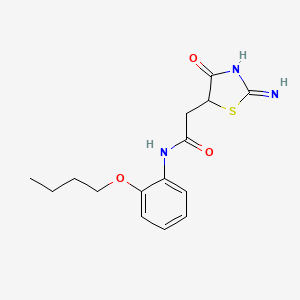
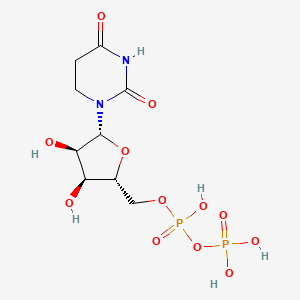
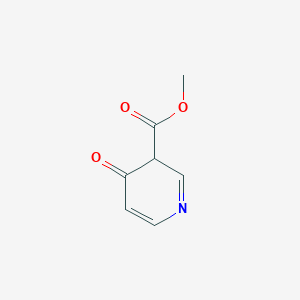
![2-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-6-propyl-3,4-dihydropyrimidin-4-one](/img/structure/B15133191.png)
![2-{[11-(4-Butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B15133198.png)
![1-methyl-N-[(11E)-12-[2-(methylsulfanyl)ethyl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-1H-pyrazole-5-carboxamide](/img/structure/B15133201.png)
